1-Naphthol

概要

説明

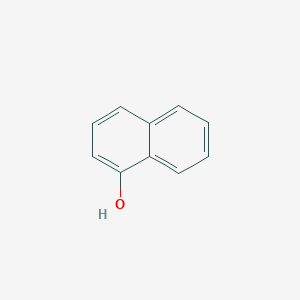

1-Naphthol (C₁₀H₇OH), a monohydroxy derivative of naphthalene, is widely used in industrial applications, including dyes, pharmaceuticals, and agrochemicals . As the primary metabolite of carbaryl (a carbamate insecticide), this compound is released into ecosystems via hydrolysis, posing risks to human health and aquatic life . Its detection and removal are critical, necessitating advanced analytical and remediation strategies .

準備方法

Traditional Chemical Synthesis Routes

Sulfonation-Alkali Fusion Method

The sulfonation-alkali fusion method, once the industrial standard, involves naphthalene sulfonation with concentrated sulfuric acid to form naphthalene-1-sulfonic acid, followed by alkali fusion with sodium hydroxide at elevated temperatures. This process yields 1-naphthol through hydrolysis and acidification. However, the method suffers from significant drawbacks, including prolonged reaction times (≥24 hours), corrosive byproducts, and low overall yields (60–70%) . Environmental concerns over sulfur dioxide emissions and acidic waste have led to its gradual replacement by cleaner alternatives.

Naphthylamine Hydrolysis

Developed by I.G. Farbenindustrie, this method involves hydrolyzing 1-naphthylamine with 22% sulfuric acid at 200°C under pressure in lead-lined autoclaves. While it produces this compound with higher purity (>90%), the requirement for high-pressure equipment and the toxicity of naphthylamine intermediates limit its applicability. Furthermore, the process generates carcinogenic aromatic amines, necessitating stringent waste management protocols .

Catalytic Oxidation of Tetralin

Union Carbide’s two-stage catalytic process represents a significant improvement over traditional methods. In the first stage, tetralin (1,2,3,4-tetrahydronaphthalene) is oxidized to 1-tetralol and 1-tetralone using air or oxygen in the presence of transition metal catalysts (e.g., cobalt naphthenate). The second stage involves dehydrogenation of these intermediates to this compound via heterogeneous catalysts like palladium or platinum on alumina. This method achieves an overall yield of 72% with 97% efficiency, offering scalability and reduced waste .

Table 1: Comparative Analysis of Tetralin Oxidation Parameters

| Parameter | Stage 1 (Oxidation) | Stage 2 (Dehydrogenation) |

|---|---|---|

| Temperature | 120–150°C | 300–350°C |

| Catalyst | Co naphthenate | Pd/Al₂O₃ |

| Pressure | 1–2 atm (O₂) | Atmospheric |

| Yield | 85% | 85% |

Enzymatic Hydroxylation Using Engineered Peroxygenases

Directed evolution has enabled the development of fungal aromatic peroxygenases (UPOs) tailored for naphthalene hydroxylation. The double mutant G241D-R257K, engineered via random mutagenesis and DNA recombination, exhibits enhanced regioselectivity (97% this compound) and a total turnover number (TTN) of 50,000. This enzyme operates under mild conditions (25–30°C, pH 5–7), requiring only catalytic concentrations of H₂O₂ (0.1–1 mM) . Computational studies reveal that the mutations reposition the substrate within the active site, favoring electrophilic aromatic substitution over peroxidative side reactions.

Table 2: Performance Metrics of Engineered UPOs

| Metric | G241D-R257K Mutant | Wild-Type UPO |

|---|---|---|

| Regioselectivity | 97% | 65% |

| TTN | 50,000 | 8,000 |

| Reaction Time | 6–12 h | 24–48 h |

| H₂O₂ Consumption | 0.5 eq | 2 eq |

Whole-Cell Biocatalysis in Biphasic Systems

Escherichia coli expressing toluene ortho-monooxygenase (TOM-Green) has been employed in biphasic media to mitigate substrate and product toxicity. Lauryl acetate, identified as the optimal organic phase (40% v/v), partitions this compound away from aqueous media, achieving a productivity of 0.55 g/g dry cell weight. Naphthalene loading (40 g/L) and phase ratio optimization yield 1.43 g/L this compound, an eightfold increase over aqueous systems . Immobilization in calcium alginate beads enhances biocatalyst stability, enabling three reuse cycles without significant activity loss.

Pigment Green B-Catalyzed Hydroxylation

A Chinese patent (CN101723808B) discloses a one-pot method using pigment green B (C.I. Pigment Green 8), an iron-nitroso-β-naphthol complex, to catalyze naphthalene hydroxylation with H₂O₂ in acetonitrile. At 45–75°C, this method achieves 80–85% conversion with a substrate-to-catalyst mass ratio of 0.26:0.005–0.03. The process eliminates hazardous intermediates and reduces reaction time to 4–18 hours, though solvent recovery remains a challenge .

Emerging Trends and Comparative Evaluation

Green Chemistry Innovations

Recent methods prioritize atom economy and renewable reagents. The enzymatic and biphasic systems exemplify this shift, reducing energy consumption by 40–60% compared to thermal processes. For instance, UPO-mediated synthesis operates at ambient temperatures, circumventing the energy-intensive steps of traditional routes .

Industrial Scalability

While biocatalytic methods offer environmental benefits, their industrial adoption is hindered by enzyme production costs and H₂O₂ sensitivity. In contrast, the tetralin oxidation route remains dominant in large-scale production due to established infrastructure and predictable outputs .

化学反応の分析

反応の種類: 1-ナフトールは、次のようなさまざまな化学反応を起こします。

酸化: 1-ナフトールは、過マンガン酸カリウムなどの酸化剤を用いて、1,4-ナフトキノンに酸化することができます。

還元: 水素化ホウ素ナトリウムなどの還元剤を用いて、1-ナフタレンオールに還元することができます。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: アルコール性溶媒中の水素化ホウ素ナトリウム。

置換: ニトロ化反応には硝酸.

主な生成物:

酸化: 1,4-ナフトキノン。

還元: 1-ナフタレンオール。

置換: 1-ニトロナフタレン.

科学的研究の応用

Pharmaceutical Applications

1-Naphthol serves as a precursor in the synthesis of numerous pharmaceuticals. It is particularly notable for its role in the production of:

- Beta-blockers : Such as nadolol, which is used to treat high blood pressure and other heart-related conditions.

- Antidepressants : Including sertraline, a selective serotonin reuptake inhibitor (SSRI).

- Anti-protozoan drugs : Such as atovaquone, which is used to treat certain infections.

Case Study: Synthesis of Nadolol

A study demonstrated the efficient synthesis of nadolol from this compound through a series of chemical reactions involving acylation and reduction processes. This highlights the importance of this compound as a building block in pharmaceutical chemistry .

Agrochemical Applications

This compound is utilized in the production of various insecticides, notably carbaryl. Carbaryl is widely used in agriculture for pest control due to its effectiveness against a broad range of insects.

Table 1: Insecticides Derived from this compound

| Insecticide | Active Ingredient | Application Area |

|---|---|---|

| Carbaryl | This compound | Agricultural pest control |

| Other Azo Compounds | Various | Crop protection |

Dyes and Pigments

This compound undergoes azo coupling reactions to produce azo dyes, which are extensively used in textiles and other industries. Although it is less common than its counterpart 2-naphthol for dye production, it still plays a crucial role.

Table 2: Azo Dyes from this compound

| Dye Name | Color | Application |

|---|---|---|

| Azo Yellow | Yellow | Textile dyeing |

| Azo Red | Red | Food coloring |

Analytical Chemistry

In analytical applications, this compound is employed as a reagent in several chemical tests:

- Molisch's Test : For detecting carbohydrates.

- Sakaguchi Test : For identifying arginine in proteins.

- Voges-Proskauer Test : For detecting acetoin produced by bacteria.

These tests are fundamental in biochemical analysis and microbiology.

Biocatalysis and Environmental Applications

Recent research has explored the use of biocatalysis for the production of this compound from naphthalene using microbial enzymes. This method not only provides a sustainable route for producing this compound but also contributes to bioremediation efforts by transforming hazardous compounds into less harmful substances .

Case Study: Biocatalytic Production

A study highlighted the use of engineered monooxygenases to enhance the yield of this compound from naphthalene through biphasic biotransformation processes. The findings indicated that using specific organic solvents significantly improved the productivity of this compound .

Industrial Applications

In addition to its roles in pharmaceuticals and agriculture, this compound finds use in various industrial applications:

- Textile Industry : As an auxiliary agent and dyeing assistant.

- Wood Preservation : Derivatives are used to protect wood from decay and insect damage.

- Laboratory Research : As a solvent or reagent in organic synthesis and chemical analysis.

作用機序

1-ナフトールは、励起状態プロトン移動(ESPT)を介して効果を発揮します。励起されると、プロトン移動を起こし、蛍光が発生します。 この特性により、分子レベルでの環境変化を検出するのに役立ちます . 関与する分子標的や経路には、さまざまな生体分子との相互作用や微小環境の変化が含まれます .

類似化合物との比較

Structural and Chemical Properties

1-Naphthol differs from its isomer 2-naphthol in the position of the hydroxyl group on the naphthalene ring, leading to distinct physicochemical behaviors:

- Electrooxidation: In non-aqueous solvents, this compound undergoes electrooxidation with slower polymer layer growth compared to 2-naphthol, attributed to steric and electronic effects of the hydroxyl group position .

- Photochemical Stability : In strong acids (e.g., 70% H₂SO₄), this compound forms stable protonated species (λₘₐₓ = 322 nm), whereas in 70% HClO₄, it oxidizes rapidly without isobestic points, indicating complex degradation pathways .

- Sulfonation : this compound sulfonates form Schaeffer's (2-sulfo) and Neville-Winther’s (4-sulfo) acids, whereas 2-naphthol derivatives exhibit different regioselectivity .

Table 1: Key Chemical Properties of this compound vs. 2-Naphthol

Analytical Detection and Method Performance

This compound detection methods vary in precision, sensitivity, and selectivity compared to structurally related compounds like dibenzyl urea (DUL) :

- Precision: DWL (Dispersive Liquid-Liquid Microextraction) shows the highest precision for this compound (RSD < 5%), outperforming MCR (Multivariate Curve Resolution) and 1DD (1-Dodecanol Dispersive Extraction) .

- Sensitivity: Electrochemical sensors using 3D-printed platforms detect this compound at 3 μM (R² > 0.98), avoiding electrode passivation common in phenolic compound analysis .

Table 2: Analytical Method Comparison for this compound

| Method | Precision (RSD) | Sensitivity (LOD) | Selectivity | Evidence |

|---|---|---|---|---|

| DWL | < 5% | 0.1 μg/L | High | |

| 1DD | Moderate | 0.5 μg/L | Moderate | |

| Electrochemical | 3 μM | 3 μM | High |

Environmental Behavior and Toxicity

- Adsorption : this compound binds to soil organic matter, with sorption coefficients (Kd) varying by diagenetic properties. Aromatic carbon content strongly correlates with uptake, unlike 2-naphthol, which shows weaker adsorption .

- Biodegradation : Pseudomonas sp. and Micrococcus sp. degrade this compound efficiently in biphasic systems, achieving 0.46 g/g cell productivity with lauryl acetate as the solvent .

Table 3: Environmental and Toxicological Comparison

生物活性

1-Naphthol, a chemical compound with the formula C₁₀H₈O, is a naphthalene derivative that exhibits significant biological activity. Its applications span various fields, including pharmacology, toxicology, and environmental science. This article presents a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data.

This compound is characterized by its hydroxyl group (-OH) attached to the first carbon of the naphthalene ring. This structural feature is crucial for its biological activity, influencing its interactions with biological systems.

Biological Activity Overview

This compound has been studied for its various biological properties, including:

- Antioxidant Activity : Research indicates that this compound exhibits free radical scavenging activity. In comparative studies, unsulfated this compound demonstrated higher antioxidant capacity than its sulfate conjugates (1-NapS), with EC50 values indicating significant radical scavenging potential .

- Toxicity : this compound has shown varying levels of toxicity across different organisms. A study highlighted that it inhibited growth in E. coli at concentrations as low as 0.5 g/liter . Additionally, a 30-day study in mice identified gastric lesions at doses of 200 mg/kg body weight per day, establishing a NOAEL (No Observed Adverse Effect Level) of 100 mg/kg .

- Mutagenicity : In vitro studies have demonstrated that this compound does not induce gene mutations in Salmonella or in mouse lymphoma cells. However, it exhibited positive results for DNA repair tests in certain strains of E. coli, suggesting potential genotoxic effects under specific conditions .

Antioxidant Properties

A study comparing the antioxidant activities of this compound and its sulfated form (1-NapS) found that while sulfation generally decreases biological activity, the antioxidant effects of this compound were retained to a significant degree. The results indicated that the free radical scavenging activity was primarily due to the hydroxyl group at the 1-position of the naphthalene ring .

Toxicological Studies

In toxicological assessments, this compound demonstrated acute toxicity in various animal models. For instance:

- Guinea Pig Sensitization Study : Dermal application did not show sensitization at low concentrations (0.1% and 0.05%), although it was noted that higher concentrations might yield different results .

- Genotoxicity Tests : Comprehensive evaluations indicated no significant mutagenic effects in standard assays; however, some evidence suggested potential for chromosomal aberrations under certain experimental conditions .

Data Table: Summary of Biological Activities

| Biological Activity | Findings |

|---|---|

| Antioxidant Activity | EC50 values indicate significant scavenging ability; higher than sulfated forms |

| Toxicity (Mice) | Gastric lesions at 200 mg/kg; NOAEL at 100 mg/kg |

| Mutagenicity | No gene mutation in vitro; positive DNA repair test in specific strains |

| Dermal Sensitization | No sensitization observed at concentrations tested |

Environmental Impact

Research has also examined the degradation and toxicity of this compound in environmental contexts. For example, studies on marine environments showed that concentrations of this compound decreased significantly when added to seawater, indicating potential ecological risks associated with its presence in aquatic systems .

Q & A

Basic Research Questions

Q. How can 1-naphthol be quantified in environmental samples using fluorescence spectroscopy?

Fluorescence spectroscopy combined with chemometric algorithms like FastICA-SVR enables accurate quantification of this compound in mixtures. Preprocessing steps remove Raman/Rayleigh scattering, and the improved FastICA algorithm separates overlapping spectral signals of isomers (e.g., this compound and 2-naphthol). Validation shows a recovery rate of 96.6–104.2% for this compound with an RMSEP of 0.119 µg/L .

Q. What is the role of this compound as a ligand in coordination chemistry?

this compound acts as a ligand for transition metals due to its hydroxyl and aromatic groups, enabling chelation and stabilization of metal complexes. Its thermal stability (resistant to decomposition up to 300°C) makes it suitable for high-temperature catalytic studies. However, researchers must account for atropisomerism during synthesis, as heating can induce racemization .

Q. How is this compound detected electrochemically, and what are the detection limits?

Electrodes modified with β-cyclodextrin polymers or chitosan-reduced graphene oxide (rGO) enhance sensitivity. For example, β-CD/GCE achieves a linear detection range of 2.05 × 10⁻³–1.07 × 10⁻⁶ mol/L with a limit of 3.06 × 10⁻⁷ mol/L. HACC-rGO/CS films detect this compound at 0.5–10 µM with comparable accuracy .

Advanced Research Questions

Q. What kinetic models describe the photocatalytic degradation of this compound?

Photocatalytic degradation using N,S-TiO₂/silica follows pseudo-second-order kinetics: where is the rate constant (1/min) and / are concentrations at time /0. At Ca/Na ratios >10, degradation efficiency exceeds 79% due to catechol-mediated radical generation. High R² (>0.9) confirms model validity .

Q. How does this compound-2-hydroxylase (1-NH) facilitate microbial degradation?

Purified 1-NH from Pseudomonas sp. C4 is a homodimeric flavoprotein (130 kDa) with FAD cofactors. It hydroxylates this compound to 1,2-dihydroxynaphthalene under aerobic conditions, with and substrate inhibition (). Anaerobic conditions halt activity, confirming oxygen dependence .

Q. What experimental parameters influence this compound sorption to aluminum hydroxide?

Sorption to Al(OH)₃ is pH- and O₂-dependent. Below pH 6.8, sorption is negligible (<4%), but increases sharply at pH 8.2. Oxidation products (e.g., quinones) drive stronger interactions, with 7-day equilibration required for measurable binding. Anaerobic conditions suppress sorption, implicating oxidative coupling mechanisms .

Q. How does this compound exhibit estrogenic effects in aquatic organisms?

In male tilapia, this compound (2 mg/L) reduces gonadal maturation index by 30% and elevates serum estradiol to 209.3 pg/mL, mimicking 17β-E2. However, unlike 17β-E2, it does not induce vitellogenin, suggesting partial estrogen receptor agonism or alternative pathways .

Q. Methodological Notes

- Stereochemical Considerations : When synthesizing this compound derivatives, monitor atropisomerism via chiral HPLC or circular dichroism, as heating above 100°C induces racemization .

- Enzyme Assays : For 1-NH activity, optimize NADPH concentrations (34.2 µM) and pH (8.0) to avoid substrate inhibition. Use anaerobic controls to confirm oxygen dependency .

特性

IUPAC Name |

naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCVRFUGPWSIIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26716-77-8, 19402-71-2 (potassium salt) | |

| Record name | 1-Naphthol homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26716-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6021793 | |

| Record name | 1-Naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Colorless or yellow solid; [Hawley] Darkens on exposure to light; [Merck Index] Colorless crystalline solid; [MSDSonline], Solid | |

| Record name | 1-Naphthalenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2904 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

288 °C, 279.00 to 280.00 °C. @ 760.00 mm Hg | |

| Record name | 1-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

153 °C (open cup) | |

| Record name | 1-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 866 mg/L at 25 °C, Very soluble in ethanol and ether, soluble in acetone, Freely soluble in benzene, chloroform and alkali hydroxide solutions, 866 mg/L @ 24C (exp) | |

| Record name | 1-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.0954 at 98.7 °C/4 °C | |

| Record name | 1-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000274 [mmHg], 1.7 mm Hg at 110 °C (2.74X10-4 mm Hg at 25 °C) /extrapolated to solid-phase/ | |

| Record name | 1-Naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2904 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow monoclinic needles from water, Colorless prisms (from toluene) | |

CAS No. |

90-15-3, 1321-67-1 | |

| Record name | 1-Naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-NAPHTHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A71EAQ389 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96 °C, 94.00 to 95.00 °C. @ 760.00 mm Hg | |

| Record name | 1-NAPHTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Naphthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。